5-Bromo-2-methoxypyridin-3-ol
Overview
Description
“5-Bromo-2-methoxypyridin-3-ol” is a chemical compound with the empirical formula C6H6BrNO . It has a molecular weight of 188.02 . This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst3 receptor antagonist .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-methoxypyridin-3-ol” is 1S/C6H6BrNO/c1-9-6-3-2-5(7)4-8-6/h2-3,9H,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Scientific Research Applications
Synthesis of Bicyclic δ-Lactams : 5-Bromo-2-methoxypyridine is used in the efficient synthesis of 5-functionalised 2-methoxypyridines, which are then applied in the synthesis of bicyclic δ-lactams. These lactams have potential applications in pharmaceutical chemistry (Sośnicki, 2009).
Large-Scale Synthesis of Pyridin and Pyrimidin Acetates : This compound plays a role in the efficient, large-scale synthesis of alkyl 5-hydroxy-pyridin and pyrimidin-2-yl acetates, which are important intermediates in pharmaceutical and chemical industries (Morgentin et al., 2009).
Anticancer Applications : 5-Bromo-2-methoxypyridin-3-ol derivatives show potential as anticancer agents. Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes, derived from this compound, demonstrate activity against cancer cell lines, especially cisplatin-resistant ovarian cancer cells (Gallati et al., 2020).
Precursor in Organic Syntheses : It is also used as a precursor in various organic syntheses, such as the creation of pyridinecarboxylic acid, which has applications in the development of receptor antagonists (Hirokawa et al., 2000).
Development of Antiviral Agents : Derivatives of 5-Bromo-2-methoxypyridin-3-ol are involved in the synthesis of antiviral agents, particularly those targeting retroviruses like HIV (Hocková et al., 2003).
Safety And Hazards
This compound is classified as causing skin irritation and serious eye irritation . In case of skin contact, it is recommended to wash the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes . If eye contact occurs, rinse cautiously with water for several minutes . If inhaled, remove to fresh air . In case of ingestion, wash out the mouth with copious amounts of water for at least 15 minutes .
Future Directions
properties
IUPAC Name |
5-bromo-2-methoxypyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWAUUKQHFWWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696183 | |
Record name | 5-Bromo-2-methoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxypyridin-3-ol | |
CAS RN |
1211589-04-6 | |
Record name | 5-Bromo-2-methoxypyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-hydroxy-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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